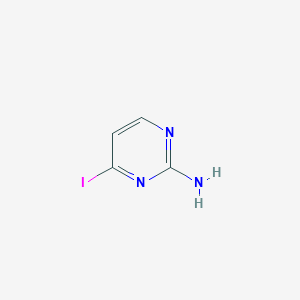

2-Amino-4-iodopyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical and Biological Sciences

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, holding immense significance in both biological and chemical sciences. nih.govscispace.com As a fundamental component of all living cells, the pyrimidine nucleus is integral to the structure of nucleobases—cytosine, thymine, and uracil (B121893)—which are the essential building blocks of the nucleic acids DNA and RNA. scispace.com This inherent biological role has positioned pyrimidines as a privileged scaffold in medicinal chemistry. gsconlinepress.comekb.eg The versatile nature of the pyrimidine ring allows for extensive functionalization, leading to a diverse array of biological activities. gsconlinepress.comgsconlinepress.com

Consequently, pyrimidine derivatives are central to the development of a wide range of therapeutic agents. nih.gov Many have been developed as anticancer, antiviral, antibacterial, and anti-inflammatory drugs. gsconlinepress.comgsconlinepress.comirjmets.com For instance, the pyrimidine framework is found in vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin, as well as in synthetic drugs like the HIV medication zidovudine (B1683550) and various barbiturates. scispace.comijpsjournal.com The ability of the pyrimidine structure to interact with a multitude of biological targets, including protein kinases, has made it a popular and effective pharmacophoric unit in modern drug discovery. ekb.egmdpi.com

Strategic Importance of Halogenated Pyrimidines, with Specific Emphasis on Iodination, for Synthetic Transformations and Functionalization

Halogenated heterocyclic compounds are critical intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. rsc.orgnih.gov Among halogenated pyrimidines, iodinated derivatives are of particular strategic importance. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, which makes it highly reactive and susceptible to displacement. acs.org This enhanced reactivity makes iodo-pyrimidines excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Stille reactions. nih.govsemanticscholar.org

These synthetic transformations are pivotal for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and molecular motifs onto the pyrimidine core. rsc.orgbeilstein-journals.org The regioselective introduction of an iodine atom onto the pyrimidine ring enables chemists to precisely control the subsequent functionalization steps. This level of control is crucial for building libraries of complex molecules for applications in drug discovery and materials science. beilstein-journals.orgacs.org The use of an iodine atom as a "handle" for modification is a key strategy for the late-stage functionalization of molecules, where complex fragments can be added efficiently in the final steps of a synthetic sequence. nih.govacs.org

Overview of Research Trajectories for 2-Amino-4-iodopyrimidine and Related Analogs

Research involving this compound and its isomers, such as 2-amino-5-iodopyrimidine (B74693), primarily focuses on their utility as key synthetic intermediates. These compounds serve as foundational scaffolds for generating novel, highly substituted pyrimidine derivatives with potential biological activities. The presence of both a reactive iodo group and a nucleophilic amino group allows for a wide range of chemical modifications.

A significant research trajectory involves the use of these iodo-aminopyrimidines in palladium-catalyzed cross-coupling reactions. For example, 2-amino-5-iodopyrimidine has been successfully employed in Sonogashira and Suzuki coupling reactions to synthesize libraries of 2-aminopyrimidine (B69317) derivatives. nih.gov These studies have led to the discovery of new molecules that can modulate bacterial biofilm formation, a critical process in chronic infections and antibiotic resistance. nih.govnih.gov In one study, a series of 2-aminopyrimidine-aryl compounds were developed that showed inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.gov Similarly, Stille cross-coupling methods have been used with 2-amino-5-iodopyrimidine to produce acyclic fleximer analogues evaluated for antiviral activity. semanticscholar.org These research paths highlight a clear trend: using the C-I bond as a strategic point for diversification to explore new chemical space and identify compounds with valuable biological functions.

Scope and Objectives of Current Research Landscape on this compound

The current research landscape for this compound and its related analogs is driven by the continuous need for novel and effective therapeutic agents and functional molecules. The primary objective is to leverage this compound as a versatile building block for the synthesis of complex, polyfunctionalized pyrimidine derivatives. beilstein-journals.orgsemanticscholar.org Researchers are focused on developing efficient and regioselective synthetic methodologies to modify the scaffold. mdpi.com

A major goal is the discovery of new drug candidates. The 2-aminopyrimidine moiety is recognized as a privileged scaffold in kinase drug discovery, and research aims to synthesize novel kinase inhibitors for applications in oncology. mdpi.comnih.govelsevier.com For instance, derivatives are being designed as potent inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia. nih.gov Beyond cancer, research extends to combating antimicrobial resistance by creating new classes of antibacterial and antifungal agents. irjmets.comijpsjournal.com The ability to systematically modify the structure through the iodo-substituent allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships to optimize potency and selectivity for specific biological targets. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the key computed properties of the title compound.

| Property | Value | Source |

| IUPAC Name | 4-iodopyrimidin-2-amine | nih.gov |

| Molecular Formula | C₄H₄IN₃ | nih.gov |

| Molecular Weight | 221.00 g/mol | nih.gov |

| Canonical SMILES | C1=CN=C(N=C1I)N | nih.gov |

| InChI Key | YTFBUSIUBSVISR-UHFFFAOYSA-N | nih.gov |

| CAS Number | 815610-16-3 | nih.gov |

Table 2: Synthetic Applications of Iodo-Aminopyrimidine Scaffolds This table summarizes key cross-coupling reactions utilized to functionalize iodo-aminopyrimidine analogs, demonstrating their synthetic versatility.

| Starting Material | Reaction Type | Reagents/Catalyst | Product Class | Research Application | Reference |

| 2-Amino-5-iodopyrimidine | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Alkyne | 2-Aminopyrimidine-alkynes | Biofilm Modulation | nih.gov |

| 2-Amino-5-iodopyrimidine | Suzuki Coupling | PdCl₂(PPh₃)₂, Arylboronic acid | 2-Aminopyrimidine-aryl compounds | Biofilm Inhibition | nih.gov |

| 2-Amino-5-iodopyrimidine | Stille Coupling | Pd(PPh₃)₄, Stannyl derivative | Acyclic Fleximer Analogues | Antiviral Activity | semanticscholar.org |

| 2-Bromo-5-iodopyridine | Amination | CuI, Ethylene glycol, Amine | 5-Amino-2-bromopyridines | Privileged Scaffold Synthesis | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-iodopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBUSIUBSVISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671995 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815610-16-3 | |

| Record name | 4-Iodopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 4 Iodopyrimidine and Its Derivatives

Advanced Approaches for the Construction of the 2-Aminopyrimidine (B69317) Core

The formation of the 2-aminopyrimidine scaffold is a critical first step, with modern organic synthesis favoring methods that offer efficiency, diversity, and control.

Cyclization Reactions for Substituted 2-Aminopyrimidines

Cyclization reactions remain a cornerstone for the synthesis of the 2-aminopyrimidine core. A prevalent method involves the condensation of a dielectrophilic component, such as a β-dicarbonyl compound or its derivatives, with guanidine. nih.gov This approach allows for the formation of 2-aminopyrimidines with a variety of substituents at other positions on the ring, with yields often ranging from 60-95%. nih.gov The reaction is typically performed in a polar solvent with heating. nih.gov

Another powerful strategy involves the reaction of commercially available 2-amino-4,6-dichloropyrimidine (B145751) with various amines. This nucleophilic substitution pathway allows for the creation of a diverse library of substituted 2-aminopyrimidines by displacing one or both chlorine atoms. For instance, reacting 2-amino-4,6-dichloropyrimidine with different amines in the presence of triethylamine (B128534) under solvent-free conditions at elevated temperatures (80–90 °C) has proven to be an effective method. nih.govmdpi.com This technique is advantageous for building more complex derivatives from a simple, readily available starting material.

Furthermore, the cyclization of α,β-unsaturated ketones with guanidines provides a direct route to the 2-aminopyrimidine ring. Both conventional heating and ultrasound irradiation have been employed to facilitate these reactions, with ultrasound sometimes offering reduced reaction times. nih.gov

Multicomponent Reactions for Pyrimidine (B1678525) Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex heterocyclic structures like pyrimidines in a single step. mdpi.commdpi.com These reactions avoid the need for isolating intermediates, thereby saving time and resources.

One notable MCR involves the catalyst-free, four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.comresearchgate.net This method provides a straightforward and environmentally friendly approach to highly functionalized 2-aminopyridines, which are structurally related to the pyrimidine core. Another example is the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines through the multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com

These MCRs are prized for their operational simplicity and ability to generate diverse molecular libraries from readily available starting materials, making them a powerful tool in modern synthetic chemistry. mdpi.comnih.gov

Regioselective Iodination Techniques for Pyrimidine Scaffolds

Introducing an iodine atom at a specific position on the pyrimidine ring requires careful control of regioselectivity. The electronic nature of the pyrimidine ring, which is generally electron-deficient, heavily influences the outcome of electrophilic substitution reactions.

Direct Iodination of 2-Aminopyrimidine Precursors

Direct iodination of pyrimidine rings is a common strategy, but regioselectivity is a significant challenge. Electrophilic iodination of pyrimidine derivatives, particularly uracil (B121893) and cytosine analogues, overwhelmingly occurs at the C5 position. nih.govresearchgate.netheteroletters.org This is due to the C5 position being the most electron-rich and thus the most susceptible to attack by an electrophile (I+).

Several reagent systems have been developed for this purpose, including:

Iodine and Silver Nitrate (AgNO₃): This combination, often used in solvent-free mechanical grinding conditions, is an eco-friendly approach that generates the active electrophilic iodinating agent in situ. nih.govresearchgate.net

Iodine and Sodium Nitrite (NaNO₂): This system provides a mild and inexpensive method for the regioselective 5-iodination of pyrimidine bases and nucleosides, typically in acetonitrile. heteroletters.org

A 1950 patent describes a method for iodinating 2-aminopyrimidine "beta to all ring nitrogens" (i.e., at the 5-position) by heating the compound with mercuric acetate (B1210297) and elemental iodine. google.com While direct iodination at the C4 position of a simple 2-aminopyrimidine is not commonly reported due to the electronic preference for C5, the specific substitution pattern on the ring can influence reactivity.

| Substrate | Reagent | Conditions | Position of Iodination | Yield (%) |

| Uracil | I₂ / AgNO₃ | Grinding, 20-30 min | C5 | 70-98 |

| Cytosine | I₂ / AgNO₃ | Grinding, 20-30 min | C5 | 70-98 |

| Uracil | I₂ / NaNO₂ | Acetonitrile, RT, 0.5-1.5h | C5 | High |

| 2-Aminopyrimidine | I₂ / Hg(OAc)₂ | Heating in solvent | C5 | Not specified |

This table summarizes common direct iodination methods for pyrimidine derivatives, highlighting the strong preference for C5 substitution.

Indirect Iodination via Halogen Exchange or Other Precursors

Given the challenges of direct C4 iodination, indirect methods provide a more reliable route to 2-Amino-4-iodopyrimidine. The most prominent of these is the Finkelstein reaction, a type of nucleophilic substitution that involves exchanging one halogen for another. wikipedia.org

This strategy would typically involve:

Synthesis of a 2-amino-4-halopyrimidine precursor , such as 2-amino-4-chloropyrimidine. This precursor can be synthesized from materials like 2-pyridine carboxylic acid through a series of steps including chlorination and Hofmann degradation. guidechem.com

Halogen Exchange: The 4-chloro substituent is then displaced by iodide using an iodide salt like sodium iodide (NaI) or potassium iodide (KI). The reaction is often driven to completion by using a solvent, such as acetone, in which the starting halide salt (e.g., NaI) is soluble, but the resulting chloride salt (e.g., NaCl) is not, causing it to precipitate out of the solution. wikipedia.org

Aromatic Finkelstein reactions can be more challenging than their aliphatic counterparts and may require catalysis, for example, with copper(I) iodide or palladium complexes, especially if the ring is not activated towards nucleophilic attack. wikipedia.orgfrontiersin.org

Another indirect approach involves activating the C4 position for nucleophilic attack. For instance, the C4 carbonyl of a pyrimidone can be activated with reagents like 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to form an intermediate that is readily displaced by various nucleophiles. nih.gov While not a direct iodination, this demonstrates a strategy of converting the C4 position into a good leaving group to facilitate substitution.

Control of Regioselectivity in Iodination Processes on Pyrimidine Ring Systems

Controlling regioselectivity in the halogenation of pyrimidines is dictated by the interplay of substituent effects and the reaction mechanism.

Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. In electrophilic aromatic substitution, activating groups (electron-donating groups like -NH₂) direct the incoming electrophile. For 2-aminopyrimidine, the amino group at C2 and the ring nitrogens at N1 and N3 deactivate the adjacent C4 and C6 positions towards electrophilic attack. The C5 position, being meta to the deactivating nitrogens and para to the activating amino group, becomes the most nucleophilic carbon, hence the strong preference for C5 iodination. nih.govheteroletters.org

Reaction Mechanism: The majority of direct iodination methods proceed via an electrophilic aromatic substitution pathway. However, alternative mechanisms can lead to different regioselectivity. Radical-based C-H iodination protocols have been developed for other nitrogen heterocycles like quinolines and pyridines, and in some cases, can provide different selectivity compared to electrophilic methods. rsc.orgscispace.com For instance, a radical mechanism might be less influenced by the ground-state electron distribution and more by the stability of the intermediate radical species. When radical quenchers like TEMPO are introduced in certain iodination reactions, the reaction is suppressed, supporting the involvement of a radical pathway. scispace.com

Precursor Control: The most definitive way to control regioselectivity for a specific isomer like this compound is through precursor control. By starting with a molecule that already has a leaving group at the desired C4 position (e.g., 2-amino-4-chloropyrimidine), the position of iodination is predetermined. Subsequent halogen exchange (SɴAr reaction) ensures the iodine is introduced exclusively at the C4 position. The regioselectivity of nucleophilic aromatic substitution (SɴAr) on dihalopyrimidines is also sensitive to substituents; electron-donating groups on the ring can alter the preferred site of attack from C4 to C2. wuxiapptec.com This highlights the importance of carefully choosing the precursor and reaction conditions for indirect methods.

Development and Optimization of Synthesis Protocols for this compound

The synthesis of this compound has been approached through several routes, primarily involving the direct iodination of 2-aminopyrimidine or the conversion of other halogenated precursors. The optimization of these protocols has focused on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Exploration of Reaction Conditions, Solvents, and Catalysts

The direct iodination of 2-aminopyrimidine is a common strategy. Various iodinating agents have been investigated to achieve efficient and regioselective iodination at the 4-position. One prominent method involves the use of N-iodosuccinimide (NIS) in a suitable solvent mdpi.com. The reaction conditions, including the choice of solvent and the presence of a catalyst, play a crucial role in the success of this transformation.

Another approach involves the use of elemental iodine in the presence of an oxidizing agent. For instance, the synthesis of the related compound 2-amino-5-iodopyridine (B21400) has been achieved by treating 2-aminopyridine (B139424) with iodine and hydrogen peroxide in an aqueous medium google.com. This method is advantageous due to the use of water as a green solvent, avoiding the need for organic solvents and thus presenting a safer and more environmentally friendly process google.com.

The synthesis of halogenated pyrimidines can also be achieved from readily available precursors such as 2-amino-4,6-dichloropyrimidine. While this is a common starting material for various 2-aminopyrimidine derivatives, its conversion to this compound would involve a halogen exchange reaction, which can be challenging and may require specific catalysts nih.gov.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully performed using microwave irradiation, significantly reducing reaction times from hours to minutes nih.gov. This technique could potentially be adapted for the synthesis of this compound, offering a more efficient and rapid production method.

A solvent-free approach for the iodination of pyrimidine derivatives using mechanical grinding has also been reported. This "green chemistry" method involves grinding the substrate with solid iodine and a silver salt, such as silver nitrate, to achieve high yields in a short reaction time without the use of toxic solvents nih.gov.

| Starting Material | Reagents | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-diamino-6-substituted pyrimidines | N-Iodosuccinimide (NIS) | Dry Acetonitrile | Not specified | Not specified | 96–98% | mdpi.com |

| 2-Aminopyridine (for 2-amino-5-iodopyridine) | Iodine, Hydrogen Peroxide | Water | None | Heating and reflux | 84.7-87% | google.com |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amines, Triethylamine | Solvent-free | None | 80–90 °C | Good to excellent | nih.gov |

| 2-Amino-4-chloro-pyrimidine | Substituted Amines, Triethylamine | Anhydrous Propanol | None | Microwave, 120–140 °C, 15–30 min | Not specified | nih.gov |

| Pyrimidine derivatives (Uracil, Cytosine) | Iodine, Silver Nitrate | Solvent-free (Mechanical Grinding) | Silver Nitrate | Room temperature, 20-30 min | 70–98% | nih.gov |

Stereochemical Considerations in Synthetic Pathways

For the synthesis of the parent compound, this compound, which is an achiral molecule, stereochemical considerations are generally not a factor. However, when synthesizing derivatives of this compound that incorporate chiral centers, the stereoselectivity of the reactions becomes a critical aspect. For instance, in the synthesis of more complex molecules where a stereocenter is introduced, diastereoselective or enantioselective methods would be necessary to control the stereochemical outcome. At present, the available literature primarily focuses on the synthesis of the achiral core and simple derivatives, with less emphasis on stereoselective synthesis.

Isolation and Purification Methodologies for this compound Analogs

The isolation and purification of this compound and its analogs are crucial steps to obtain the compound in high purity. Common techniques employed include recrystallization, column chromatography, and extraction.

For the related compound, 2-amino-5-iodopyridine, a purification process involving treatment of the crude product with a dilute alkali solution followed by recrystallization from water or benzene (B151609) has been described google.com. Another patent details a process of cooling the reaction mixture, filtering the precipitate, washing with ice water, and then drying to obtain the purified product google.com.

For laboratory-scale purification, column chromatography on silica (B1680970) gel is a standard method. The choice of eluent is critical for achieving good separation. For aminopyrimidine derivatives, mixtures of hexane (B92381) and ethyl acetate are often used as the mobile phase in thin-layer chromatography (TLC) to monitor the reaction progress and can be adapted for column chromatography nih.gov.

In cases where the product is a salt, such as a hydrochloride, conversion to the sulfate (B86663) salt can facilitate crystallization and isolation, as the sulfate salt is often less soluble achmem.com. Extraction with a suitable organic solvent like ethyl acetate can also be employed to isolate the free base from an aqueous solution achmem.com. For large-scale preparations of aminopyridine derivatives, cation-exchange chromatography has been shown to be an efficient method for removing excess reagents nih.gov.

Scalability and Industrial Feasibility of this compound Synthesis

The synthesis of 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide in water is presented as a method suitable for large-scale production due to its use of a non-organic solvent, which makes the process safer and less polluting google.com. The patent emphasizes the avoidance of organic waste, a significant consideration in industrial synthesis google.com.

The development of solvent-free methods, such as the mechanical grinding approach for iodination, also holds promise for industrial applications. These methods reduce solvent waste and can lead to simpler work-up procedures, potentially lowering production costs nih.gov.

For the synthesis of related halogenated pyrimidines, processes starting from inexpensive industrial chemicals like N,N-dimethylformamide have been developed with industrial production in mind, focusing on simple operations and mild reaction conditions google.com. While not directly for this compound, these strategies highlight the considerations for scaling up the synthesis of similar compounds.

Reactivity and Mechanistic Investigations of 2 Amino 4 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Amino-4-iodopyrimidine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing heteroaromatic systems like pyrimidine (B1678525). mdpi.com The reaction proceeds typically through a two-step addition-elimination mechanism involving a negatively charged intermediate. nih.gov The susceptibility of the pyrimidine ring to nucleophilic attack is influenced by the nature of the leaving group and the electronic effects of other substituents on the ring.

In the context of nucleophilic substitution reactions, the ability of a substituent to depart from the aromatic ring is crucial. Generally, weaker bases make better leaving groups because they are more stable on their own. libretexts.org Among the halogens, iodide (I⁻) is the weakest base and consequently the best leaving group. libretexts.org This is attributed to two main factors:

Bond Strength: The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break. quora.comvedantu.com

Anion Stability: The iodide ion is large and highly polarizable, allowing the negative charge to be dispersed over a larger volume, which increases its stability. quora.comvedantu.com

The presence of a 2-amino group has a profound electronic influence on the pyrimidine ring. The amino group is a strong electron-donating group (EDG) through resonance, which increases the electron density of the aromatic system. This effect deactivates the ring towards nucleophilic attack, making SNAr reactions on this compound more challenging compared to pyrimidines bearing electron-withdrawing groups. nih.gov The donation of the nitrogen lone pair into the ring counteracts the inherent electron-deficient nature of the pyrimidine core, reducing the electrophilicity of the carbon atoms, including the C-4 position where the iodine is attached.

This deactivating effect can slow down or even inhibit SNAr reactions that would otherwise proceed readily. nih.gov Regioselectivity in pyrimidine SNAr reactions is also heavily influenced by substituents. While nucleophilic attack on 2,4-dihalopyrimidines typically occurs preferentially at the C-4 position, the presence of a strong EDG like an amino group at C-2 further solidifies that any potential substitution would occur at the C-4 position, as the C-2 and C-6 positions are significantly deactivated by the amino group's electron donation. wuxiapptec.comstackexchange.com

The classical SNAr mechanism proceeds via a discrete, anionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org This complex is a σ-adduct formed by the attack of the nucleophile on the carbon atom bearing the leaving group. nih.gov The stability of this intermediate is a key factor in the reaction's feasibility and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. wikipedia.org

In the case of this compound, the electron-deficient nature of the two ring nitrogens contributes to the stabilization of a potential Meisenheimer complex formed upon nucleophilic attack at C-4. mdpi.com However, the powerful electron-donating effect of the 2-amino group works in opposition, destabilizing the anionic intermediate. This destabilization can raise the activation energy for the reaction. Recent studies have also highlighted that not all SNAr reactions proceed through a distinct Meisenheimer intermediate; some may follow a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single step. nih.govchemrxiv.org Given the deactivating nature of the amino group, it is plausible that SNAr reactions on this compound might have a higher tendency to proceed via a concerted pathway or involve a very transient, high-energy Meisenheimer complex rather than a stable, easily observable one. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the C-I Bond of this compound

The C-I bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl iodides are among the most reactive substrates for such transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. Iodinated pyrimidines have been shown to be highly reactive substrates in these couplings. nih.gov The reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the 2-aminopyrimidine (B69317) core.

The general reaction involves treating this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The base is crucial for the transmetalation step of the catalytic cycle.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Note: The following are representative examples based on typical reaction conditions for similar substrates.

| Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Amino-4-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Amino-4-(4-methoxyphenyl)pyrimidine |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 2-Amino-4-(thiophen-2-yl)pyrimidine |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Amino-4-(pyridin-3-yl)pyrimidine |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, such as an amine, which also often serves as the solvent. researchgate.net The C-I bond of this compound is highly suitable for this transformation, allowing for the direct introduction of an alkynyl group. This method is valuable for synthesizing pyrimidine derivatives with extended π-systems.

The reaction of this compound with a terminal alkyne proceeds under mild conditions, usually involving a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (TEA). nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with this compound Note: The following are representative examples based on typical reaction conditions for similar substrates.

| Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 2-Amino-4-(phenylethynyl)pyrimidine |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | TEA | CH₃CN | 2-Amino-4-((trimethylsilyl)ethynyl)pyrimidine |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 2-Amino-4-(hex-1-yn-1-yl)pyrimidine |

| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 2-Amino-4-(pyridin-3-ylethynyl)pyrimidine |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination serves as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly effective for the N-functionalization of aryl halides, including iodo-substituted heterocycles like this compound. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand, providing a direct route to synthesize N-aryl and N-alkyl aminopyrimidines. wikipedia.org The versatility of this reaction allows for a broad range of amines to be coupled with various aryl partners under increasingly mild conditions. wikipedia.orgacsgcipr.org

For substrates similar to this compound, such as 2-fluoro-4-iodopyridine, the Buchwald-Hartwig reaction demonstrates excellent regioselectivity. Studies have shown that the C-N coupling occurs exclusively at the 4-position, where the iodine atom is located, leaving other potentially reactive sites on the ring untouched. researchgate.net This selectivity is crucial for the controlled synthesis of complex molecules. The reaction conditions are often amenable to microwave irradiation, which can dramatically reduce reaction times from hours to minutes and, in some cases, lower the required amount of base. researchgate.net

A typical catalyst system for this transformation involves a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a phosphine-based ligand. The choice of ligand is critical and often dictates the reaction's success and scope. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) have proven effective in the amination of related heterocyclic systems. researchgate.netmdpi.com The reaction is performed in the presence of a base, such as NaOt-Bu or K₂CO₃, in an appropriate solvent like toluene (B28343) or dioxane. mdpi.comlibretexts.org The development of various generations of catalyst systems has expanded the applicability of the Buchwald-Hartwig amination to a wide array of substrates, making it an indispensable tool in medicinal and materials chemistry. wikipedia.org

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Not Specified | Microwave, 30 min | Good | researchgate.net |

| 4-Chloro-6-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux, N₂ atm | 27-82% | mdpi.com |

| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuXPhos | NaOt-Bu | Xylene | Microwave, 160°C, 10 min | 75% | nih.gov |

Other Cross-Coupling Methodologies (e.g., Heck Reaction)

Beyond C-N bond formation, the iodine atom at the C-4 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions that form carbon-carbon (C-C) bonds, such as the Heck, Suzuki, and Sonogashira reactions. These methodologies are fundamental for elaborating the pyrimidine core with diverse substituents.

The Heck reaction , in particular, has been successfully applied to complex iodinated pyrimidine derivatives to form C-C bonds by coupling the aryl iodide with an alkene. Research on the synthesis of 2,4-diaminopyrimidine-based antibiotics utilized a microwave-assisted Heck reaction involving a highly functionalized iodo-pyrimidine. nih.gov Conventional heating methods for this coupling resulted in low yields (10–37%) and significant side-product formation, making purification difficult. nih.gov The adoption of microwave irradiation drastically improved the synthesis by reducing reaction times and providing higher yields with fewer impurities. nih.govcem.com This improvement is attributed to the rapid heating which minimizes the degradation of substrates and the catalyst. nih.gov

Optimization studies for the microwave-assisted Heck reaction on a 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine substrate revealed that a catalyst loading of 1.24 mol% of (Ph₃P)₂PdCl₂ with N-ethylpiperidine as the base in DMF provided optimal results. nih.gov Other catalysts like Pd(OAc)₂, PdCl₂, (Ph₃P)₄Pd, and various bases such as Et₃N, DBU, and K₂CO₃ failed to improve the conversion to the desired product. nih.gov

| Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF | 400W, 150°C, 60-80 min | Optimal | nih.gov |

| Pd(OAc)₂ | N-ethylpiperidine | DMF | 400W, 150°C, 60-80 min | Suboptimal | nih.gov |

| PdCl₂ | N-ethylpiperidine | DMF | 400W, 150°C, 60-80 min | Suboptimal | nih.gov |

| (Ph₃P)₄Pd | N-ethylpiperidine | DMF | 400W, 150°C, 60-80 min | Suboptimal | nih.gov |

| (Ph₃P)₂PdCl₂ | Et₃N | DMF | 400W, 150°C, 60-80 min | Suboptimal | nih.gov |

| (Ph₃P)₂PdCl₂ | K₂CO₃ | DMF | 400W, 150°C, 60-80 min | Suboptimal | nih.gov |

Other important C-C coupling reactions applicable to this scaffold include the Suzuki coupling , which pairs the aryl iodide with a boronic acid, and the Sonogashira coupling , which involves reaction with a terminal alkyne. These reactions, often facilitated by microwave conditions, expand the synthetic utility of this compound for creating a wide range of functionalized pyrimidine derivatives. nih.gov

Reactivity of the 2-Amino Group in this compound

Acylation, Alkylation, and Arylation Reactions of the Amino Moiety

The 2-amino group of this compound is a key functional handle that exhibits typical nucleophilic reactivity, allowing for acylation, alkylation, and arylation reactions.

Acylation of the amino group is a common transformation. However, studies on 2-aminopyrimidines have revealed that the reaction can be more complex than a simple mono-acylation. Direct treatment of 2-aminopyrimidines with substituted benzoyl chlorides in the presence of a relatively strong base like triethylamine (Et₃N) can lead to the formation of undesired N,N-dibenzoyl derivatives alongside unreacted starting material. semanticscholar.org This occurs because the initially formed N-acylated amide is more acidic than the starting 2-aminopyrimidine, and in the presence of a strong base, it can be deprotonated and undergo a second acylation. To achieve clean mono-acylation, the use of a weaker base, such as pyridine, is recommended. semanticscholar.org The choice of reaction conditions is therefore critical to control the degree of acylation. In some cases, selective N-acylation can be achieved even in the presence of other nucleophilic groups, like hydroxyls, by avoiding catalytic activation and relying on the intrinsic nucleophilicity of the amino group. nih.gov

Alkylation of the 2-amino group can be achieved using various alkylating agents. For instance, a method for synthesizing 2-(N-alkyl)aminopyrimidine derivatives involves the reaction of 2-aminopyrimidine with an alcohol in the presence of a transition metal catalyst. This approach is noted for its high regioselectivity, yielding only the N-alkylated product without alkylation of the ring nitrogen atoms or formation of dialkylated products. google.com

Arylation of the 2-amino group, which involves the formation of a new C-N bond where the amine acts as the nucleophile, can also be accomplished, typically through copper- or palladium-catalyzed cross-coupling reactions, conceptually the reverse of the Buchwald-Hartwig amination of the C4-iodo position.

Condensation Reactions Involving the Amino Group

The nucleophilic nature of the 2-amino group enables it to participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent dehydration of this intermediate leads to the formation of an imine (Schiff base). wikipedia.org The reaction is generally reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the imine product. wikipedia.org

This reactivity is fundamental in the synthesis of more complex heterocyclic systems. For example, the reaction of aminopyrimidines with β-keto esters or 1,3-diketones can lead to the formation of fused ring systems like pyrido[2,3-d]pyrimidines. researchgate.net In some instances, the condensation can be unexpected. For example, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in DMF can lead to a product formed through a process resembling a Mannich-type reaction. scielo.org.mx These reactions highlight the dual role the 2-aminopyrimidine scaffold can play, providing a nucleophilic amino group for initial condensation and a ring nitrogen that can participate in subsequent cyclization or adduct formation. semanticscholar.orgresearchgate.net

Electrophilic Substitution Reactions on this compound

Directed Halogenation and Nitration Studies

The pyrimidine ring is generally considered electron-deficient, making it resistant to electrophilic aromatic substitution. However, the presence of the strong electron-donating 2-amino group activates the ring towards electrophiles. The amino group directs substitution primarily to the C-5 position, which is ortho and para to the ring nitrogens but ortho to the activating amino group.

Halogenation of 2-aminopyrimidines has been shown to occur selectively at the 5-position. An improved process for the chlorination and bromination of 2-aminopyrimidines involves conducting the reaction in the presence of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal, such as calcium carbonate. google.com This method provides markedly higher yields of the 5-halogenated product compared to direct halogenation in aqueous or acidic solutions. google.com Similarly, 5-bromo-2-aminopyridine can be formed from the reaction of 2-aminopyridine with brominating agents like 5,5-dibromobarbituric acid. scielo.org.mx

Nitration studies on the closely related 2-aminopyridine molecule provide strong evidence for the directing effect of the amino group. The nitration of 2-aminopyridine yields the 2-amino-5-nitropyridine (B18323) isomer as the main product in a high ratio (e.g., 9:1 over other isomers). researchgate.net The regioselectivity is explained by "electric hindrance," where repulsion between the positive charge of the incoming nitronium ion (NO₂⁺) and the protonated ring nitrogen directs the electrophile away from the 3-position and towards the 5-position. sapub.orgresearchgate.net This directing effect is a general feature for electrophilic substitution on 2-aminopyridine and, by extension, on 2-aminopyrimidine. Therefore, it is expected that the nitration of this compound would also yield the 5-nitro derivative. The reaction is typically carried out using nitric acid in the presence of sulfuric acid. google.com

Influence of Pyrimidine Ring Substituents on Electrophilic Attack

The reactivity of the pyrimidine ring towards electrophilic attack is intrinsically low due to the electron-withdrawing nature of the two nitrogen atoms, which decreases the electron density of the ring. However, the rate and orientation of electrophilic substitution are significantly influenced by the electronic properties of the substituents attached to the ring. In the case of this compound, the interplay between the amino group at the C-2 position and the iodo group at the C-4 position dictates the molecule's reactivity.

The 2-amino group is a powerful activating group. This is because its electron-donating resonance effect (+R effect), where the lone pair of electrons on the nitrogen atom is delocalized into the pyrimidine ring, strongly outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The increased electron density is most pronounced at the positions ortho and para to the amino group. In the pyrimidine ring, this directing effect makes the C-5 position the most favorable site for electrophilic attack.

When considering the combined influence of both substituents on this compound, the powerful activating and directing effect of the 2-amino group dominates. Both the amino and the iodo groups direct electrophilic attack to the C-5 position. The strong activation provided by the amino group is sufficient to overcome the deactivating nature of both the pyrimidine ring itself and the iodo substituent, thereby facilitating electrophilic substitution, such as halogenation or nitrosation, primarily at the C-5 position.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH₂) | C-2 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para (Directs to C-5) |

| Iodo (-I) | C-4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (Directs to C-5) |

Detailed Mechanistic Elucidation of Key Transformations of this compound

The chemical reactivity of this compound is largely characterized by transformations involving the carbon-iodine bond at the C-4 position. This bond is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the C-4 position. The catalytic cycle is generally understood to proceed through three main steps.

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically a 12- or 14-electron complex like Pd(PPh₃)₂, which undergoes oxidative addition to the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex, where the pyrimidinyl group and the iodide are now bonded to the palladium center.

Transmetalation : A base, such as potassium carbonate, reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then undergoes transmetalation with the Pd(II) complex. The organic group (R) from the boron compound replaces the iodide ligand on the palladium center, forming a new diorganopalladium(II) complex.

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic ligands (the pyrimidinyl group and the R-group) couple and are expelled from the palladium center, forming the final 4-substituted-2-aminopyrimidine product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | (2-Aminopyrimidin-4-yl)-Pd(II)-I complex |

| 2. Transmetalation | An activated boronate species transfers its organic group to the palladium center, displacing the iodide. | (2-Aminopyrimidin-4-yl)-Pd(II)-R complex |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. | 4-R-2-Aminopyrimidine + Pd(0) |

Sonogashira Coupling

The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalytic system, utilizing both a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The mechanism involves two interconnected catalytic cycles.

The Palladium Cycle :

Oxidative Addition : Similar to the Suzuki coupling, the cycle starts with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II)-pyrimidinyl-iodide intermediate.

Transmetalation : This is the step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its alkyne group to the palladium(II) center, displacing the iodide ligand.

Reductive Elimination : The pyrimidinyl and alkynyl groups on the palladium complex undergo reductive elimination to yield the 4-alkynyl-2-aminopyrimidine product and regenerate the Pd(0) catalyst.

The Copper Cycle :

π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne.

Deprotonation : In the presence of an amine base (e.g., triethylamine), the coordinated alkyne becomes more acidic and is deprotonated, forming a copper(I) acetylide intermediate. This highly nucleophilic species is the key reactant for the transmetalation step in the palladium cycle.

| Catalytic Cycle | Step | Description |

|---|---|---|

| Palladium Cycle | 1. Oxidative Addition | Pd(0) inserts into the C-I bond of this compound. |

| 2. Transmetalation | The copper acetylide transfers the alkyne group to the Pd(II) complex. | |

| 3. Reductive Elimination | The pyrimidinyl and alkynyl groups couple to form the product and Pd(0). | |

| Copper Cycle | 1. π-Alkyne Complex Formation | Cu(I) salt coordinates with the terminal alkyne. |

| 2. Deprotonation | Base removes the terminal proton to form a reactive copper(I) acetylide. |

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl iodides compared to chlorides or fluorides under certain conditions, the C-4 position of the electron-deficient pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack (Addition) : A strong nucleophile (Nu⁻) attacks the carbon atom bearing the iodine leaving group (the C-4 position). This attack is favored because the electron-deficient nature of the pyrimidine ring makes this carbon electrophilic. The attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

Leaving Group Expulsion (Elimination) : In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the iodide ion, which is a good leaving group. This results in the formation of the substituted pyrimidine product where the nucleophile has replaced the iodine atom.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-Amino-4-iodopyrimidine in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) NMR provides initial data, multidimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, confirming the precise atomic connectivity of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) scalar couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the two vicinal protons on the pyrimidine (B1678525) ring (H5 and H6), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. An HMQC or HSQC spectrum would show direct, one-bond correlations between H5 and C5, H6 and C6, and the amino protons (-NH₂) and the amino nitrogen (¹⁵N, if isotopically enriched).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

The amino protons showing correlations to C2 and potentially C4.

The H5 proton showing correlations to C4 and C6.

The H6 proton showing correlations to C2, C4, and C5.

Together, these multidimensional experiments provide a network of connectivity information that allows for the complete and confident structural assignment of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Key Correlation Experiments |

|---|---|---|---|

| -NH₂ | ¹H | 5.0 - 5.5 | HMQC/HSQC (to ¹⁵N), HMBC (to C2, C4) |

| H5 | ¹H | ~6.5 - 7.0 | COSY (to H6), HMQC/HSQC (to C5), HMBC (to C4, C6) |

| H6 | ¹H | ~8.0 - 8.5 | COSY (to H5), HMQC/HSQC (to C6), HMBC (to C2, C4) |

| C2 | ¹³C | ~160 - 165 | HMBC (from -NH₂, H6) |

| C4 | ¹³C | ~90 - 100 (Iodo-substituted) | HMBC (from -NH₂, H5, H6) |

| C5 | ¹³C | ~110 - 115 | HMQC/HSQC (from H5) |

| C6 | ¹³C | ~155 - 160 | HMQC/HSQC (from H6) |

Aminopyrimidines can exist in different tautomeric forms, primarily the amino and the less common imino form. nih.gov VT-NMR is a powerful tool to study such dynamic equilibria. aau.edu.etnih.gov By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, signal broadening, or the coalescence of signals corresponding to different tautomers. aau.edu.et

For this compound, a VT-NMR study could determine the predominant tautomer in a given solvent and calculate the thermodynamic parameters for the amino-imino equilibrium. If the rate of interconversion is slow on the NMR timescale at low temperatures, separate signals for each tautomer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal, allowing for the calculation of the energy barrier to interconversion.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing intermolecular interactions, such as hydrogen bonding, that define the crystal lattice. For this compound, ssNMR could differentiate between potential polymorphs, which may have distinct physical properties. By analyzing ¹³C and ¹⁵N chemical shifts and using techniques that measure internuclear distances, ssNMR can provide insights into the hydrogen-bonding network and molecular packing in the solid state. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the nature of chemical bonds and the presence of specific functional groups, providing a molecular fingerprint. researchgate.netnih.gov

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The primary amino (-NH₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These bands are typically observed in the 3200-3500 cm⁻¹ region. ijirset.com For primary amines, these two absorptions are often visible as a doublet. udel.edu

C-I Stretching: The vibration of the carbon-iodine bond is expected to produce a strong absorption in the far-infrared region. For aryl iodides, the C-I stretching frequency typically appears in the range of 690-515 cm⁻¹. libretexts.org

Pyrimidine Ring Vibrations: The pyrimidine ring itself has characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | -NH₂ | 3250 - 3400 | Medium |

| N-H Scissoring (Bending) | -NH₂ | 1650 - 1580 | Strong |

| Ring C=C, C=N Stretching | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| C-I Stretch | Aryl-Iodide | 690 - 515 | Strong |

The presence of hydrogen bonding significantly influences vibrational frequencies. nih.govnasa.gov The amino group of one molecule can act as a hydrogen bond donor to the nitrogen atoms of a neighboring pyrimidine ring, creating an intermolecular network. This interaction causes a broadening and a shift to lower frequencies (a red shift) of the N-H stretching bands. nih.gov The magnitude of this shift is proportional to the strength of the hydrogen bond. mdpi.com By comparing the N-H stretching frequencies in a non-polar solvent (where the molecule is mostly isolated) with those in the solid state (where hydrogen bonding is extensive), the strength and nature of the hydrogen-bonding network can be assessed. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of the neutral molecule (C₅H₅IN₂) is 219.9552 g/mol . In HRMS analysis, this compound would typically be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 220.9625.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in an MS/MS experiment would reveal its fragmentation pathways, which are predictive of the molecule's structure. The fragmentation of protonated molecules is understood to occur at bonds that are elongated and weakened upon protonation gre.ac.uk. For this compound, protonation is likely to occur at one of the ring nitrogen atoms or the exocyclic amino group. The subsequent fragmentation would be influenced by the stability of the resulting ions and neutral losses.

Key predictable fragmentation pathways include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion with an m/z of 203.9360.

Loss of Iodine Radical (I•): The carbon-iodine bond can undergo homolytic or heterolytic cleavage. Loss of an iodine radical from the molecular ion would produce a cation at m/z 94.0558.

Ring Cleavage: Following initial losses, the pyrimidine ring itself can fragment, although this often requires higher collision energy.

The study of halogenated pyrimidines indicates that the fragmentation process is significantly governed by the site of halogenation and the nature of the halogen atom, which influences the formation and stability of specific ionic states nih.gov.

| Predicted m/z | Formula | Proposed Fragment Identity | Description |

|---|---|---|---|

| 220.9625 | [C₅H₆IN₂]⁺ | [M+H]⁺ | Protonated Molecular Ion |

| 203.9360 | [C₅H₄I]⁺ | [M+H - NH₃]⁺ | Loss of neutral ammonia from the amino group |

| 94.0558 | [C₅H₆N₂]⁺ | [M+H - I]⁺ | Loss of the iodine atom |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions and photophysical properties of molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For this compound, the key electronic transitions are expected to be π → π* and n → π* transitions associated with the pyrimidine ring and the amino group.

The pyrimidine ring is a π-deficient aromatic system, and the amino group acts as an electron-donating auxochrome, which influences the energy of these transitions. Furthermore, halogenation is known to alter the electronic properties and excited states of the pyrimidine ring rsc.org. The presence of the iodine atom can introduce new excited configurations and can also lead to fluorescence quenching via the "heavy-atom effect," which promotes intersystem crossing to the triplet state rsc.org.

The UV-Vis absorption spectrum of this compound is expected to show distinct bands corresponding to its electronic transitions. Based on studies of similar aminopyrimidines and halogenated pyrimidines, the π → π* transitions would likely occur at shorter wavelengths (higher energy), while the lower-energy n → π* transitions would appear at longer wavelengths rsc.orgmdpi.com.

| Property | Expected Transition Type | General Wavelength Region | Notes |

|---|---|---|---|

| Absorption Maximum (λabs) | π → π | Shorter UV (e.g., 200-300 nm) | High-energy transition of the aromatic system. |

| Absorption Maximum (λabs) | n → π | Longer UV (e.g., >300 nm) | Lower-energy transition involving non-bonding electrons on nitrogen. |

| Emission Maximum (λem) | Fluorescence | UV/Visible (e.g., 350-450 nm) | Dependent on the energy of the lowest singlet excited state (S₁). May be quenched by the iodine atom. |

The polarity of the solvent can significantly influence the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism youtube.com. The interactions between the solvent and the solute's ground and excited states can alter the energy gap between them, leading to shifts in spectral peaks tutorchase.com.

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Increasing solvent polarity will stabilize the excited state more than the ground state, resulting in a lower energy gap and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) youtube.com.

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents (through interactions like hydrogen bonding with the non-bonding electrons) than the excited state. This increases the energy gap of the transition, causing a shift to a shorter wavelength (a hypsochromic or blue shift) youtube.com.

For this compound, it is expected that its absorption and emission spectra would be sensitive to the solvent environment. Studies on related 2-alkylaminopyrimidines have shown that fluorescence intensity is highest in polar protic solvents like methanol (B129727) and ethanol, which is attributed to hydrogen bonding interactions nih.gov.

| Transition Type | Effect of Increasing Solvent Polarity | Rationale |

|---|---|---|

| π → π* Absorption | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |

| n → π* Absorption | Hypsochromic Shift (Blue Shift) | Preferential stabilization of the ground state via hydrogen bonding. |

| Fluorescence Emission | Intensity and/or Wavelength Shift | Changes in solvent polarity can alter the energy of the emitting state and non-radiative decay pathways. |

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Iodopyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 2-Amino-4-iodopyrimidine. By calculating the electron density, DFT methods can predict various molecular properties, including orbital energies and electrostatic potential, which are crucial for understanding the molecule's reactivity and interaction with other chemical species.

HOMO-LUMO Orbital Analysis and Energy Gaps to Predict Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals is influenced by the nature and position of substituents on the pyrimidine ring. In this compound, the electron-donating amino group and the electron-withdrawing iodine atom are expected to significantly influence the energies and localizations of these frontier orbitals. Theoretical calculations for similar aminopyrimidine structures suggest that the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO is distributed over the pyrimidine ring. The presence of the iodine atom would likely modulate the energy of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves as an illustrative example of typical values for similar molecules.

Molecular Electrostatic Potential (MEP) Surface Mapping to Identify Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental.

In the MEP map of this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the iodine atom may exhibit positive electrostatic potential (colored blue), suggesting they are potential sites for nucleophilic interaction.

Charge Distribution and Bond Order Analysis

Analysis of the charge distribution and bond orders within this compound can provide further insights into its reactivity and stability. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom and the strength of the chemical bonds.

The electron-donating amino group is expected to increase the electron density on the pyrimidine ring, particularly at the ortho and para positions relative to its point of attachment. The iodine atom, being electronegative, will draw electron density away from the carbon atom to which it is bonded. Bond order analysis can reveal the degree of double-bond character in the pyrimidine ring and the strength of the carbon-iodine and carbon-nitrogen bonds, which can be correlated with their susceptibility to chemical modification.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with biological macromolecules over time.

Conformational Analysis of this compound in Various Environments

While the pyrimidine ring itself is largely planar, the exocyclic amino group can exhibit some rotational freedom. MD simulations can be employed to study the preferred conformations of this compound in different environments, such as in a vacuum, in aqueous solution, or within the binding site of a protein. These simulations can reveal the energetic barriers to rotation and the most stable conformations, which is crucial for understanding how the molecule presents itself for interaction with other molecules. The stability of a given conformation can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the course of the simulation. mdpi.com

Insights into Binding Modes with Biological Targets

A key application of MD simulations in drug discovery is to investigate the binding modes of a ligand with its biological target, such as a protein receptor or an enzyme. nih.gov By placing this compound in the active site of a target protein, MD simulations can predict the most stable binding poses and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, simulations could reveal specific hydrogen bonding patterns between the amino group or pyrimidine nitrogens and amino acid residues in the binding pocket.

Table 2: Potential Intermolecular Interactions of this compound in a Binding Site

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on a Protein |

| Hydrogen Bond Donor | Amino Group (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Serine, Threonine, Asparagine, Glutamine |

| Halogen Bond | Iodine Atom | Electron-rich atoms (e.g., Oxygen in carbonyl groups) |

| Hydrophobic Interactions | Pyrimidine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

Note: This table presents potential interactions and would need to be confirmed by specific docking and MD simulation studies with a defined biological target.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of chemical reactions at the atomic level. For this compound, these studies can illuminate the pathways of nucleophilic and electrophilic reactions, providing detailed information about the energies of reactants, products, intermediates, and transition states.

While specific experimental and extensive theoretical studies on the energetics and kinetics of nucleophilic and electrophilic reactions of this compound are not widely available in the public domain, general principles of reactivity for related halopyrimidines can be extrapolated. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The iodine atom at the C4 position is a good leaving group, making this position susceptible to nucleophilic attack.

For electrophilic reactions, the situation is reversed. The electron-deficient nature of the pyrimidine ring generally disfavors electrophilic attack. However, the amino group at C2 and the lone pairs on the ring nitrogen atoms can direct electrophiles to specific sites. Quantum chemical calculations can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of the corresponding intermediates (sigma complexes). The calculated activation energies would provide insights into the feasibility and rates of such reactions.

A hypothetical reaction coordinate diagram based on DFT calculations for a generic SNAr reaction of this compound with a nucleophile (Nu-) is presented below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Nu- | 0 |

| 2 | Transition State 1 (TS1) | +15 to +25 |

| 3 | Meisenheimer Intermediate | +5 to +10 |

| 4 | Transition State 2 (TS2) | +10 to +20 |

| 5 | Product + I- | -5 to -15 |

Note: The values in this table are hypothetical and serve to illustrate the expected energetic profile of an SNAr reaction. Actual values would require specific DFT calculations.

Regioselectivity in chemical reactions involving this compound can be effectively predicted using computational methods. For nucleophilic substitution, the primary question is whether the nucleophile will attack the C4 position (displacing iodine) or other positions on the ring. Given that iodine is a superior leaving group compared to hydrogen, and the C4 and C6 positions are activated towards nucleophilic attack by the ring nitrogens, substitution at C4 is highly favored. DFT calculations can confirm this by comparing the activation barriers for attack at different positions. The transition state leading to substitution at C4 is expected to be significantly lower in energy.

In the case of electrophilic substitution, the regioselectivity is governed by the electronic properties of the substituted pyrimidine ring. The amino group at C2 is an activating group and directs electrophiles to the C5 position. The ring nitrogens, being electronegative, are deactivating. Computational models can quantify the relative reactivity of different positions by calculating parameters such as Fukui functions or by modeling the stability of the Wheland intermediates formed upon electrophilic attack at each possible site. The position that leads to the most stable intermediate is predicted to be the major site of reaction.

| Position | Predicted Reactivity towards Nucleophiles | Predicted Reactivity towards Electrophiles |

| C2 | Low (already substituted) | Low (deactivated by adjacent N) |

| C4 | High (activated by N, good leaving group) | Low (deactivated by N) |

| C5 | Low (no leaving group) | High (activated by NH2 group) |

| C6 | Moderate (activated by N, but H is a poor leaving group) | Low (deactivated by N) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (SSR) Modeling

QSAR and SSR are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or selectivity. These models are instrumental in drug discovery for predicting the potency of new derivatives and for understanding the structural features that govern their interactions with biological targets.

While specific QSAR models for this compound derivatives are not readily found in published literature, the general approach can be described based on studies of other pyrimidine series. An in silico screening of potential biological activities for this compound and its derivatives would involve several steps.

First, a library of virtual derivatives would be created by systematically modifying the core structure. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Next, these descriptors would be used to build a QSAR model. This is typically done by training a machine learning algorithm on a dataset of known pyrimidine derivatives with experimentally determined biological activities against a specific target. The resulting model would be a mathematical equation that relates the descriptors to the activity. This model could then be used to predict the biological activity of the new this compound derivatives.

Commonly used molecular descriptors in QSAR studies of pyrimidine derivatives include:

| Descriptor Type | Examples |

| Topological | Molecular weight, number of rotatable bonds, topological polar surface area (TPSA) |

| Electronic | Dipole moment, partial charges on atoms, HOMO and LUMO energies |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Steric | Molecular volume, surface area |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a crucial step in understanding the structure-activity relationship and in designing new, more potent ligands.

For derivatives of this compound, a pharmacophore model would be generated based on a set of active compounds. The model would identify the key chemical features and their spatial arrangement that are essential for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Based on the structure of this compound, several potential pharmacophoric features can be identified:

Hydrogen Bond Donors: The amino group at the C2 position.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring.

Aromatic/Hydrophobic Region: The pyrimidine ring itself.

Halogen Bond Donor: The iodine atom at the C4 position, which can participate in halogen bonding, a specific type of non-covalent interaction.